6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
CAS No.:
Cat. No.: VC15186355
Molecular Formula: C17H20ClNO3
Molecular Weight: 321.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20ClNO3 |
|---|---|
| Molecular Weight | 321.8 g/mol |
| IUPAC Name | 6-chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
| Standard InChI | InChI=1S/C17H20ClNO3/c1-2-5-11-8-15(20)22-17-12(11)9-14(18)16(21)13(17)10-19-6-3-4-7-19/h8-9,21H,2-7,10H2,1H3 |
| Standard InChI Key | GPGWGTNBTXZUPV-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3 |
Introduction
“6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one” is a synthetic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of organic compounds featuring a benzopyrone scaffold. These molecules are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.
This specific compound integrates a pyrrolidine group and halogen substitution, which are structural modifications often linked to enhanced biological activity. Below is an in-depth exploration of its structure, synthesis, and potential applications.
Synthesis Pathway
The synthesis of “6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one” likely involves the following steps:
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Starting Material Preparation:
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A substituted salicylaldehyde derivative (e.g., 6-chlorosalicylaldehyde) is used as the precursor for the chromenone core.
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Cyclization Reaction:
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Condensation with a β-ketoester under acid or base catalysis forms the chromenone skeleton.
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Substitution Reactions:
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Introduction of the propyl group at position 4 via alkylation.
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Pyrrolidinylmethyl substitution at position 8 through nucleophilic substitution or Mannich-type reaction.
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Final Purification:
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The compound is purified through recrystallization or chromatography.
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This pathway emphasizes atom economy and modularity, allowing for structural tuning to optimize biological activity.
Potential Biological Activities
Chromene derivatives are known for their wide-ranging pharmacological profiles. Based on structural analogs, this compound may exhibit:
| Activity | Mechanism/Target |
|---|---|
| Anticancer | Potential inhibition of topoisomerase enzymes or induction of apoptosis |
| Antioxidant | Scavenging reactive oxygen species (ROS) due to hydroxyl substitution |
| Anti-inflammatory | Modulation of inflammatory mediators like COX or LOX enzymes |
| Antimicrobial | Disruption of microbial cell walls or inhibition of key enzymes |
These activities arise from the interplay between the electron-withdrawing chlorine atom, hydroxyl-mediated hydrogen bonding, and pyrrolidine's basicity.
Data Table: Comparison with Related Compounds
Future Directions
To fully explore the potential of “6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one,” the following studies are recommended:
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Comprehensive in vitro screening against cancer cell lines.
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Evaluation of antioxidant capacity using DPPH or ABTS assays.
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Molecular docking studies to identify binding affinities with target enzymes.
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Toxicological profiling in animal models.
These investigations will help elucidate its therapeutic viability and guide further optimization efforts.
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